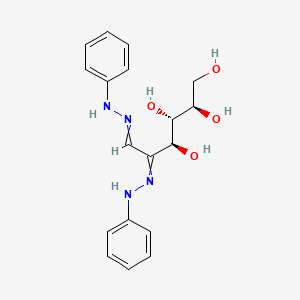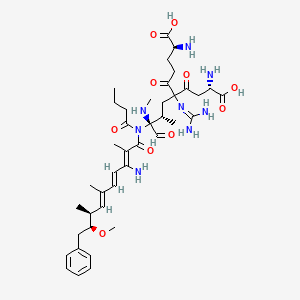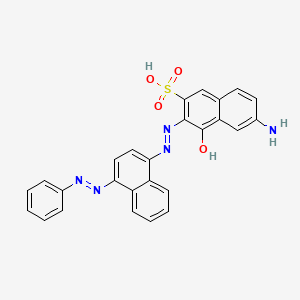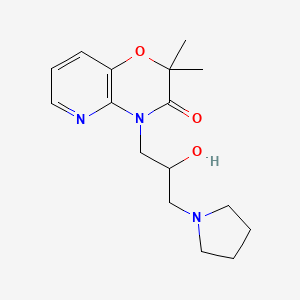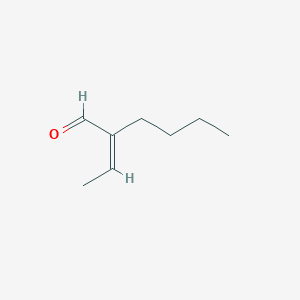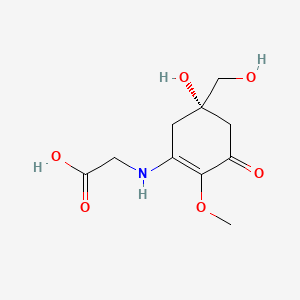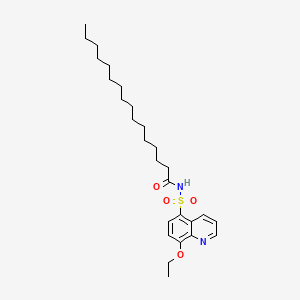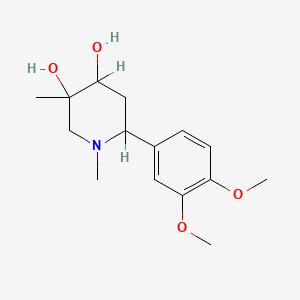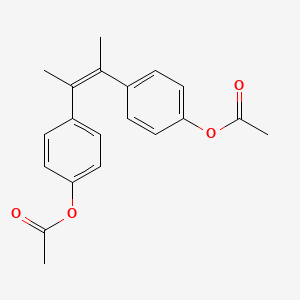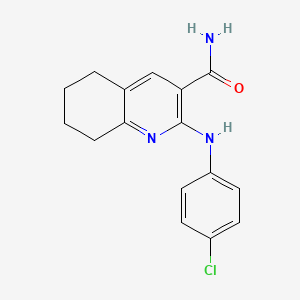
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- is a chemical compound that belongs to the class of quinoline carboxamides
Métodos De Preparación
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with a quinoline derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme regulation is crucial.
Medicine: Research has shown its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves its interaction with specific molecular targets. The compound acts as an inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, leading to the death of cancer cells. The pathways involved include the DNA damage response pathway and the regulation of cell cycle checkpoints.
Comparación Con Compuestos Similares
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline carboxamide with immunomodulatory properties.
3-Methyl-5,6,7,8-tetrahydro-8-quinolinecarboxamide: A similar compound with different substituents that affect its biological activity.
Triazoloquinoline derivatives: These compounds also exhibit kinase inhibition but have different structural features that influence their selectivity and potency
Propiedades
Número CAS |
117052-12-7 |
|---|---|
Fórmula molecular |
C16H16ClN3O |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-11-5-7-12(8-6-11)19-16-13(15(18)21)9-10-3-1-2-4-14(10)20-16/h5-9H,1-4H2,(H2,18,21)(H,19,20) |
Clave InChI |
JOTBSSWNXQARID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
